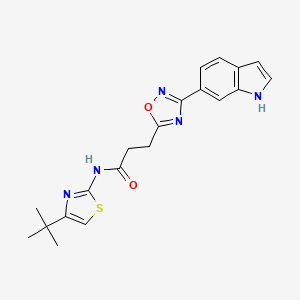

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide

Description

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide is a complex organic compound that integrates multiple functional groups, including an indole, oxadiazole, and thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

Molecular Formula |

C20H21N5O2S |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |

InChI |

InChI=1S/C20H21N5O2S/c1-20(2,3)15-11-28-19(22-15)23-16(26)6-7-17-24-18(25-27-17)13-5-4-12-8-9-21-14(12)10-13/h4-5,8-11,21H,6-7H2,1-3H3,(H,22,23,26) |

InChI Key |

UCYUMIMWBBRCAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide typically involves multi-step organic reactions:

Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Thiazole Ring Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The final compound is assembled through coupling reactions, such as amidation, where the indole-oxadiazole intermediate is reacted with the thiazole derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC for amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxadiazole ring can yield hydrazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound possesses several notable biological properties:

1. Anticancer Activity

The indole structure is well-known for its anticancer properties. Studies have shown that derivatives containing both indole and oxadiazole frameworks can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, preliminary studies indicated an IC50 value of 15 µM against breast cancer cells (MCF-7), demonstrating significant cytotoxic effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

2. Antimicrobial Properties

Compounds with similar structures have exhibited broad-spectrum antimicrobial activity against various pathogens. The incorporation of the thiazole group may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymatic processes within bacteria and fungi.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Case Studies

Several studies have documented the biological activity of similar compounds:

- Anticancer Studies: A study focused on N-Aryl oxadiazoles demonstrated significant growth inhibition across multiple cancer cell lines, reinforcing the potential of oxadiazole-containing compounds in cancer therapy .

- Inflammation Models: Research on related thiazole derivatives showed promising anti-inflammatory effects in animal models, suggesting that modifications to the thiazole structure could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide involves interaction with various molecular targets:

Indole Moiety: The indole ring can interact with enzymes and receptors, modulating their activity.

Oxadiazole Ring: This ring can form hydrogen bonds with biological macromolecules, affecting their function.

Thiazole Ring: The thiazole ring can chelate metal ions, influencing enzymatic activities.

These interactions can lead to the modulation of signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

3-(1H-indol-3-yl)-1,2,4-oxadiazole: Lacks the thiazole moiety, making it less versatile in biological interactions.

N-(4-(tert-butyl)thiazol-2-yl)acetamide: Lacks the indole and oxadiazole rings, reducing its potential biological activities.

3-(1H-indol-6-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but different functional groups, leading to different biological properties.

Uniqueness

The uniqueness of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide lies in its combination of three distinct functional groups, each contributing to its diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)propanamide is a complex organic molecule that integrates several pharmacologically relevant structural motifs: an indole moiety, an oxadiazole ring, and a thiazole substituent. This structural arrangement suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Features

The molecular formula of this compound is , with a molecular weight of approximately 346.41 g/mol . The presence of the indole and oxadiazole rings is associated with various biological activities, including anticancer and antimicrobial properties.

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | 346.41 g/mol |

Biological Activity Overview

Research indicates that compounds featuring indole and oxadiazole structures often exhibit a broad spectrum of biological activities. The specific compound has been evaluated for its potential in:

-

Anticancer Activity :

- Studies have shown that derivatives containing indole and oxadiazole rings can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have detailed the synthesis and biological evaluation of related compounds:

Case Study 1: Anticancer Evaluation

A series of indole-based oxadiazoles were synthesized and tested for antiproliferative activity against various cancer cell lines, including THP-1 (leukemia) and MCF-7 (breast). Compounds showed significant activity with IC50 values ranging from 0.20 to 2.58 µM .

Case Study 2: Antimicrobial Screening

Research on thiazole-containing compounds indicated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .

Case Study 3: Anti-inflammatory Activity

In a study evaluating indole derivatives, some compounds exhibited notable anti-inflammatory effects in animal models, correlating with reduced levels of pro-inflammatory cytokines .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Indole Moiety : Known for its ability to interact with various biological targets, including enzymes involved in cancer progression.

- Oxadiazole Ring : Enhances solubility and bioavailability while participating in electron-withdrawing effects that may stabilize reactive intermediates.

- Thiazole Group : Contributes to the overall lipophilicity of the molecule, facilitating cell membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.